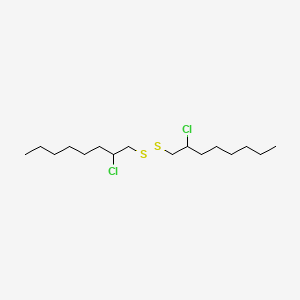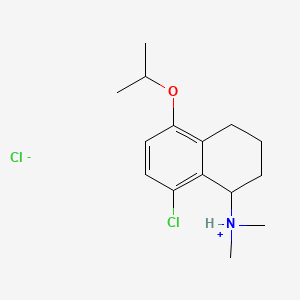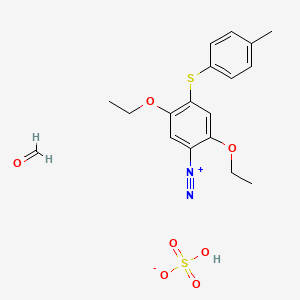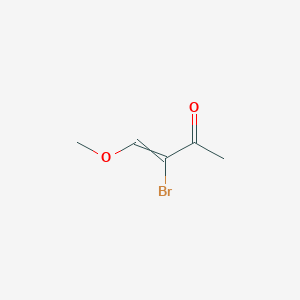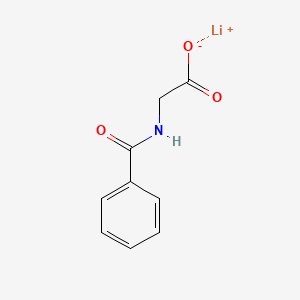
Lithium hippurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium hippurate: is a chemical compound formed by the combination of lithium and hippuric acid. It is known for its applications in various fields, including medicine and scientific research. The compound is of interest due to its unique properties and potential benefits in different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium hippurate can be synthesized through the reaction of lithium hydroxide with hippuric acid. The reaction typically occurs in an aqueous medium, where lithium hydroxide acts as a base to neutralize the hippuric acid, forming this compound and water as by-products.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium hippurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Lithium hippurate has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: this compound is explored for its potential therapeutic benefits, particularly in the treatment of certain medical conditions.
Industry: The compound is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of lithium hippurate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: this compound can bind to certain enzymes, altering their activity and affecting metabolic pathways.
Modulating Ion Channels: The compound may influence ion channels, affecting the flow of ions across cell membranes and impacting cellular functions.
Interacting with Receptors: this compound can interact with specific receptors, triggering signaling pathways that lead to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Sodium hippurate: Similar to lithium hippurate but with sodium instead of lithium.
Potassium hippurate: Another similar compound with potassium replacing lithium.
Calcium hippurate: Contains calcium instead of lithium.
Uniqueness: this compound is unique due to the presence of lithium, which imparts specific properties and potential benefits not found in other similar compounds. The lithium ion can influence various biological and chemical processes, making this compound distinct in its applications and effects.
Eigenschaften
CAS-Nummer |
636-11-3 |
|---|---|
Molekularformel |
C9H8LiNO3 |
Molekulargewicht |
185.1 g/mol |
IUPAC-Name |
lithium;2-benzamidoacetate |
InChI |
InChI=1S/C9H9NO3.Li/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
AICGKEYEKCPLSV-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)C(=O)NCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


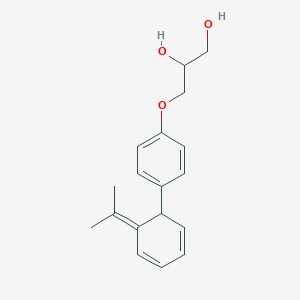
![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
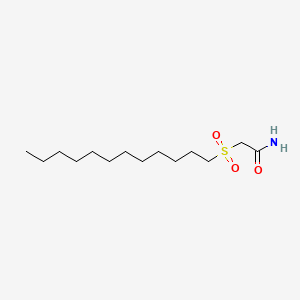
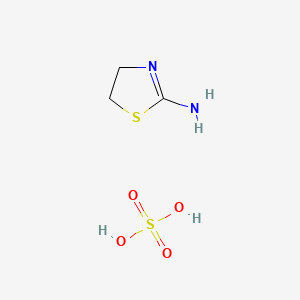
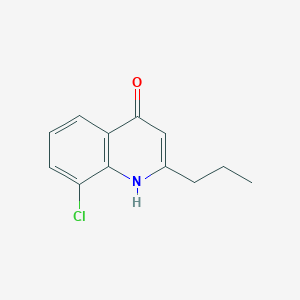
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
